molecular formula C12H18FNO4S B345005 [(3-Ethoxy-4-fluorophenyl)sulfonyl](3-methoxypropyl)amine CAS No. 886128-85-4

[(3-Ethoxy-4-fluorophenyl)sulfonyl](3-methoxypropyl)amine

Cat. No.: B345005
CAS No.: 886128-85-4
M. Wt: 291.34g/mol
InChI Key: AQCSMXNLYIANPR-UHFFFAOYSA-N
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Description

[(3-Ethoxy-4-fluorophenyl)sulfonyl](3-methoxypropyl)amine is a chemical compound with the molecular formula C₁₂H₁₈FNO₄S. It is known for its unique structural features, which include an ethoxy group, a fluoro substituent, and a methoxypropyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Ethoxy-4-fluorophenyl)sulfonyl](3-methoxypropyl)amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration and Reduction: The starting material, 4-fluorobenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Ethoxylation: The amine is then reacted with ethyl iodide in the presence of a base to introduce the ethoxy group.

    Methoxypropylation: Finally, the compound is reacted with 3-methoxypropyl chloride under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

[(3-Ethoxy-4-fluorophenyl)sulfonyl](3-methoxypropyl)amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds .

Scientific Research Applications

[(3-Ethoxy-4-fluorophenyl)sulfonyl](3-methoxypropyl)amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of [(3-Ethoxy-4-fluorophenyl)sulfonyl](3-methoxypropyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(3-methoxypropyl)benzenesulfonamide
  • 3-ethoxy-4-fluorobenzenesulfonamide
  • N-(3-methoxypropyl)benzenesulfonamide

Uniqueness

The presence of both ethoxy and fluoro groups, along with the methoxypropyl substituent, distinguishes it from other similar compounds .

Properties

CAS No.

886128-85-4

Molecular Formula

C12H18FNO4S

Molecular Weight

291.34g/mol

IUPAC Name

3-ethoxy-4-fluoro-N-(3-methoxypropyl)benzenesulfonamide

InChI

InChI=1S/C12H18FNO4S/c1-3-18-12-9-10(5-6-11(12)13)19(15,16)14-7-4-8-17-2/h5-6,9,14H,3-4,7-8H2,1-2H3

InChI Key

AQCSMXNLYIANPR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCOC)F

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCOC)F

Origin of Product

United States

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